molecular formula C11H14ClNO2S B8393907 3-[(4-Chlorophenyl)sulfonyl]piperidine CAS No. 101768-49-4

3-[(4-Chlorophenyl)sulfonyl]piperidine

Cat. No.: B8393907
CAS No.: 101768-49-4
M. Wt: 259.75 g/mol
InChI Key: HSKDHHFDULBIOU-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for its role as a key intermediate or scaffold in the development of novel therapeutic agents. This piperidine-based sulfonyl compound is characterized by its specific structure, which integrates a chlorophenyl group, making it a valuable precursor for further chemical modifications and biological evaluations. Research indicates that sulfonyl piperidine derivatives are being actively investigated for their potential in treating a range of conditions. A primary area of application is in the study of prokineticin-mediated diseases . Compounds within this class have been designed and patented for such therapeutic uses, highlighting their relevance in early-stage drug discovery . Furthermore, structurally related molecules featuring a piperidine core attached to a chlorophenylsulfonyl group have demonstrated promising antibacterial activity against various gram-positive and gram-negative bacterial strains . The piperidine moiety is a privileged structure in drug discovery, and its substitution patterns are critical for biological activity. Research on analogous 2,6-disubstituted piperidin-4-one compounds shows that these structures can adopt specific chair conformations, which, along with the nature of the substituents, is crucial for their interaction with biological targets such as enzymes . Some piperidine derivatives have shown potent antiviral activity, including against HIV, by acting as inhibitors of viral reverse transcriptase . The presence of the chlorophenyl group is a common feature in many pharmacologically active compounds, often contributing to the molecule's ability to bind to hydrophobic regions of target proteins. Researchers utilize this compound as a versatile building block to synthesize more complex molecules for screening and development. All studies and uses of this product must be conducted for research purposes only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

101768-49-4

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H14ClNO2S/c12-9-3-5-10(6-4-9)16(14,15)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2

InChI Key

HSKDHHFDULBIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the sulfonamide group exhibit significant antibacterial properties. Studies have shown that derivatives of 3-[(4-Chlorophenyl)sulfonyl]piperidine demonstrate strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds suggest their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer activity of 3-[(4-Chlorophenyl)sulfonyl]piperidine has been explored through mechanisms such as apoptosis induction in cancer cells. In vitro studies have reported increased caspase activity in treated samples, indicating that these compounds may trigger programmed cell death in malignancies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's and urinary tract infections. The inhibition profiles suggest that these derivatives could serve as promising leads in drug development .

Antimicrobial Evaluation Case Study

In a study evaluating a series of piperidine derivatives, it was found that those incorporating the sulfonamide moiety exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts. This highlights the importance of structural modifications in optimizing biological efficacy .

Anticancer Mechanism Investigation

Another investigation focused on the mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]piperidine derivatives in cancer cells, demonstrating that these compounds could significantly increase cellular apoptosis markers compared to controls. The findings support further exploration into their potential as anticancer agents .

Safety Profile Assessment

Toxicity studies conducted on animal models indicated that 3-[(4-Chlorophenyl)sulfonyl]piperidine did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further preclinical development .

Data Tables

Activity TypeTarget CompoundIC50 Values (µM)Reference
Antibacterial5-{1-[(4-chlorophenyl)sulfonyl]}Varies by strain
AnticancerInduction of apoptosisIncreased caspase activity
Enzyme InhibitionAcetylcholinesterase & UreaseVaries

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, sulfur group types (sulfonyl vs. sulfanyl), and additional functional groups. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent Position Sulfur Group Additional Functional Group CAS Number Molecular Weight
3-[(4-Chlorophenyl)sulfonyl]piperidine 3-position Sulfonyl None Not explicitly stated ~264.21 (base)*
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride 4-position Sulfonyl Hydrochloride salt 101768-64-3 296.21
3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride 3-position Sulfanyl Hydrochloride salt 101768-48-3 264.21
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide 4-position Sulfonyl Carbohydrazide 332400-85-8 316.78

*Calculated based on molecular formula C₁₁H₁₄ClNO₂S.

  • Piperidine analogues with optimized substituent positions show varied potency in receptor interactions .
  • Sulfur Group : Sulfonyl derivatives exhibit higher polarity and stronger hydrogen-bonding capacity compared to sulfanyl analogs, influencing solubility and membrane permeability. For example, 3-[(4-chlorophenyl)sulfonyl]piperidine is likely more water-soluble than its sulfanyl counterpart .
Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name Solubility Melting Point Stability
3-[(4-Chlorophenyl)sulfonyl]piperidine Likely soluble in polar solvents* Not reported Stable under dry conditions
3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride Soluble in DMSO, methanol >200°C Hygroscopic
Pitolisant (BF 2649) Water, DMSO, ethanol (up to 100 mM) Not reported Store desiccated

*Inferred from sulfonyl group polarity.

  • Solubility : Sulfonyl groups enhance water solubility compared to sulfanyl analogs, critical for drug bioavailability .
  • Stability : Hydrochloride salts (e.g., 3-[(4-chlorophenyl)sulfanyl]piperidine HCl) may require desiccation to prevent hydrolysis .

Preparation Methods

Sulfonylation Reaction Dynamics

The reaction between piperidine derivatives and sulfonyl chlorides follows a bimolecular nucleophilic substitution (SN₂) mechanism. The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Kinetic studies indicate that polar aprotic solvents (e.g., CH₂Cl₂) accelerate the reaction by stabilizing the transition state.

Reductive Amination Optimization

In reductive amination steps, NaBH(OAc)₃ selectively reduces the imine intermediate without affecting the sulfonyl group. This selectivity is attributed to the steric hindrance of the borohydride complex, which favors reaction with less hindered sites.

Industrial and Environmental Implications

  • Waste Management: The multi-step synthesis generates halogenated byproducts (e.g., KCl), requiring neutralization and filtration.

  • Green Chemistry: Substituting NaBH₄ with catalytic hydrogenation (e.g., H₂/Pd-C) could reduce borohydride waste, though this remains unexplored in published protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Chlorophenyl)sulfonyl]piperidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives. For example, substituting the chlorophenyl group onto the piperidine ring via nucleophilic substitution under alkaline conditions (e.g., using NaOH in dichloromethane) can yield the target compound. Optimizing stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and purification via recrystallization or column chromatography can improve yields. Reaction monitoring with TLC or HPLC is critical to identify intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of 3-[(4-Chlorophenyl)sulfonyl]piperidine?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm the piperidine ring conformation and sulfonyl group placement.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C11_{11}H14_{14}ClNO2_2S, MW 259.75) and fragmentation patterns.
  • IR Spectroscopy : Identify sulfonyl (S=O) stretches (~1350–1160 cm1^{-1}) and aromatic C-Cl bonds .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Solvent Compatibility : Degradation in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents.
  • pH Sensitivity : Hydrolysis risks in acidic/basic conditions (e.g., pH < 3 or > 10).
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational strategies predict the biological activity of 3-[(4-Chlorophenyl)sulfonyl]piperidine derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like serotonin or dopamine receptors. The sulfonyl group’s electron-withdrawing properties may enhance binding to hydrophobic pockets. QSAR models can correlate substituent effects (e.g., Cl position) with activity. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Meta-Analysis : Aggregate data from multiple studies to identify consensus trends.
  • Proteomics Profiling : Use affinity chromatography or SPR to confirm target specificity.
  • Stereochemical Control : Synthesize enantiomerically pure forms to isolate pharmacologically active isomers .

Q. What role does the sulfonyl group play in modulating the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols). It also improves metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-sulfonylated analogues show reduced receptor affinity, highlighting its critical role .

Q. How can analytical methods be optimized for detecting trace impurities in 3-[(4-Chlorophenyl)sulfonyl]piperidine?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Validate methods per ICH guidelines, focusing on limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%). Spike recovery experiments ensure accuracy .

Q. What strategies are effective for designing derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Modify lipophilicity via logP optimization (target 2–5) using substituents like trifluoromethyl or methyl groups. Introduce hydrogen-bond donors (e.g., -OH) to enhance passive diffusion. In vivo PET imaging with radiolabeled derivatives (e.g., 11^{11}C) can validate BBB permeability .

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